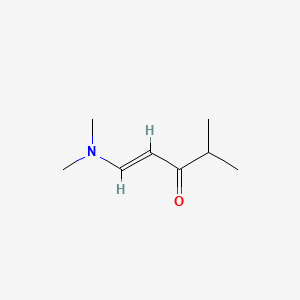

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

描述

属性

IUPAC Name |

(E)-1-(dimethylamino)-4-methylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)8(10)5-6-9(3)4/h5-7H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNDLIOPBBBDGL-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505220 | |

| Record name | (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5782-56-9 | |

| Record name | (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mannich Reaction-Based Synthesis

A common approach involves a Mannich reaction where a ketone precursor is reacted with formaldehyde and dimethylamine or its hydrochloride salt under controlled conditions. This reaction forms a β-amino ketone intermediate, which upon dehydration yields the α,β-unsaturated enone.

-

- Starting from 4-methylpent-3-one (4-methylacetylacetone), react with dimethylamine hydrochloride and formaldehyde in the presence of a catalytic amount of acid or base.

- The reaction is typically carried out in solvents such as n-butanol or ethanol at elevated temperatures (e.g., 80–110 °C).

- After completion (monitored by TLC), the reaction mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification is achieved by column chromatography using hexane:ethyl acetate (1:1) as eluent.

- The product is isolated as a yellow solid with yields reported around 60–70%.

-

- The reaction favors the E-isomer due to thermodynamic stability.

- The dimethylamino group enhances the electron density, facilitating the formation of the conjugated enone system.

Knoevenagel Condensation Approach

Another method involves Knoevenagel condensation between a suitable aldehyde and a ketone bearing the dimethylamino substituent.

-

- Condense 1-(dimethylamino)acetone with isobutyraldehyde under basic conditions (e.g., piperidine or ammonium acetate as catalyst).

- The reaction proceeds via the formation of an α,β-unsaturated ketone with the desired substitution pattern.

- The product is purified by recrystallization or chromatography.

-

- This method allows for good control over the double bond geometry.

- It is amenable to scale-up and provides moderate to high yields.

Alternative Synthetic Routes

Grignard Reaction Followed by Dehydration :

- Starting from a keto compound, a Grignard reagent can be used to introduce the dimethylamino group indirectly, followed by dehydration to form the enone.

- This method is more complex and typically used for related compounds with additional substituents.

Direct Amination of α,β-Unsaturated Ketones :

- Direct nucleophilic substitution or amination of α,β-unsaturated ketones with dimethylamine under controlled conditions can yield the target compound, though selectivity and yield may vary.

Research Findings and Data Summary

Detailed Experimental Example (Adapted from Literature)

Synthesis of (E)-1-(dimethylamino)-4-methylpent-1-en-3-one via Mannich Reaction :

- To a stirred solution of 4-methylpent-3-one (10 mmol) in n-butanol (20 mL), add dimethylamine hydrochloride (12 mmol) and formaldehyde (12 mmol, 37% aqueous solution).

- Heat the reaction mixture at 100 °C for 6 hours under nitrogen atmosphere.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the mixture and add water (30 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL).

- Combine organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using hexane:ethyl acetate (1:1) as eluent.

- Collect fractions containing the product, concentrate, and dry under vacuum to yield the target compound as a yellow solid.

- Characterize by NMR and melting point analysis to confirm structure and purity.

Analytical Characterization

-

- ^1H NMR typically shows characteristic signals for the vinyl protons with coupling constants (J ~ 12–15 Hz) confirming E-configuration.

- Dimethylamino protons appear as singlets around 2.9–3.2 ppm.

- Methyl groups on the pentenone chain resonate near 1.0–2.0 ppm.

-

- Molecular ion peak consistent with C8H15NO (molecular weight ~141 g/mol).

- Fragmentation patterns support the presence of the dimethylamino and enone functionalities.

-

- Reported melting points range from 60 to 80 °C depending on purity and isomeric form.

化学反应分析

Types of Reactions

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

科学研究应用

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.

相似化合物的比较

Structural Analogues in the Enaminone Family

Enaminones share the general structure (E)-3-(dimethylamino)-1-arylprop-2-en-1-one, but substituents on the aryl group modulate their properties. Key examples include:

Key Observations :

- The target compound has a lower molecular weight and simpler substituents (4-methylpentenone) compared to aryl-substituted analogues, enhancing its volatility .

- Substituents like thiophene or indole (as in ) introduce aromaticity and planarity, influencing π-π stacking in crystal structures .

- The dimethylamino group in all compounds acts as an electron donor, enhancing reactivity in Michael additions or cycloadditions .

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones with aryl groups) share structural similarities with enaminones. Examples include:

- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one : Dihedral angles between aryl rings range from 7.14° to 56.26°, affecting packing in crystal lattices .

- (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one: Nearly planar structure with a dimethylamino group oriented at 7.94° relative to the benzene ring .

Comparison with Enaminones:

- Chalcones lack the dimethylamino group, reducing their nucleophilicity but increasing stability under acidic conditions.

- Enaminones like the target compound exhibit higher solubility in polar solvents due to the basic dimethylamino group.

Crystallographic and Computational Analysis

- Crystallography: Tools like SHELX and Mercury are used to resolve enaminone structures. For example, (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one shows weak hydrogen bonding, with packing dominated by van der Waals interactions .

生物活性

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one, often referred to as DMAMP, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMAMP, including its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis of DMAMP

DMAMP can be synthesized through various methods, including the reaction of dimethylamine with 4-methylpent-1-en-3-one. The synthesis typically involves the following steps:

- Formation of the Enamine : The reaction between 4-methylpent-1-en-3-one and dimethylamine.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

DMAMP exhibits several biological activities that can be attributed to its structural properties. Key mechanisms include:

- Enzyme Inhibition : DMAMP has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may affect cell proliferation and survival.

- Receptor Modulation : The compound interacts with various receptors, influencing cellular signaling pathways that are crucial in cancer and other diseases.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of DMAMP on human cancer cell lines (e.g., MCF-7 and A549). The results indicated that DMAMP exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 18 |

Case Study 2: Binding Affinity Studies

Research conducted on the binding affinity of DMAMP to various proteins revealed promising results. The compound displayed favorable binding energies with several kinase proteins, which are often implicated in cancer progression.

| Protein | ΔG Binding Energy (kcal/mol) |

|---|---|

| c-MET | -10.6 |

| TRKA | -11.0 |

| EGFR | -9.8 |

These findings indicate that DMAMP could potentially serve as a lead compound for developing targeted therapies against cancers driven by these kinases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the dimethylamino group and the carbon skeleton of DMAMP can enhance its biological activity. For instance:

- Alkyl Chain Length : Variations in the alkyl chain length have been correlated with increased potency against specific cancer cell lines.

- Functional Group Variations : Substituting functional groups on the aromatic ring can significantly impact binding affinity and selectivity towards target proteins.

常见问题

Q. What are the standard synthetic routes for (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one, and what key reaction conditions influence yield and stereochemistry?

Methodological Answer: The compound can be synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between a dimethylamino-substituted aldehyde and a ketone. For example, in analogous chalcone syntheses (e.g., 4-(dimethylamino)benzaldehyde and 2-butanol), sodium hydroxide in an ethanol-water solvent system is used to facilitate enolate formation and subsequent aldol addition . Key factors include:

- Catalyst concentration : Excess NaOH may lead to side reactions (e.g., over-oxidation).

- Temperature : Room temperature minimizes degradation of thermally sensitive intermediates.

- Solvent polarity : Ethanol-water mixtures enhance solubility of both polar and non-polar reactants.

Purification via slow evaporation in acetone yields crystalline products suitable for X-ray diffraction analysis .

Q. How can spectroscopic techniques (NMR, IR) confirm the E-configuration and functional groups in this compound?

Methodological Answer:

- NMR : The E-configuration is confirmed by coupling constants () in H NMR. For α,β-unsaturated ketones, trans (E) protons typically exhibit , while cis (Z) protons show . The dimethylamino group appears as a singlet (~2.8–3.2 ppm for N(CH)).

- IR : A strong absorption band near 1660–1680 cm confirms the conjugated carbonyl (C=O) group. The absence of O-H stretches (3200–3600 cm) rules out enol tautomers.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model:

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions and nucleophilic/electrophilic sites. For example, the LUMO of the α,β-unsaturated ketone suggests susceptibility to Michael additions .

- Geometric optimization : Validates crystallographic data (e.g., dihedral angles between dimethylamino and aromatic groups) .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for predicting reaction pathways in polar solvents.

Q. What experimental and computational strategies resolve discrepancies between observed and predicted spectroscopic data?

Methodological Answer:

- X-ray crystallography : Resolves ambiguities in molecular conformation (e.g., planarity of the enone system) .

- Dynamic NMR : Detects rotational barriers in dimethylamino groups, which may cause signal splitting at low temperatures.

- Multivariate analysis : Combines IR, NMR, and mass spectrometry data with DFT outputs to validate structural assignments .

Q. How does the compound’s planar structure influence its biological activity, and what in vitro assays are recommended for evaluation?

Methodological Answer: Planarity enhances π-π stacking with biological targets (e.g., enzyme active sites). Recommended assays:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.

- Enzyme inhibition : UV-Vis kinetics to measure IC values against acetylcholinesterase or cyclooxygenase (structural analogs show chalcone-like activity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with dose-response curves to assess EC.

Data Analysis and Experimental Design

Q. What limitations arise in synthesizing and characterizing α,β-unsaturated ketones, and how can they be mitigated?

Methodological Answer:

- Limitations :

- Air sensitivity : Enones may oxidize; use inert atmospheres (N/Ar) during synthesis .

- Sample degradation : Prolonged data collection (e.g., 9-hour crystallography runs) risks organic decomposition; stabilize samples at 4°C .

- Mitigation :

- High-throughput screening : Test multiple reaction conditions (solvent, catalyst ratios) in parallel.

- Cryogenic techniques : Use liquid nitrogen-cooled detectors in XRD to minimize radiation damage.

Q. How can researchers optimize reaction conditions to enhance stereoselectivity?

Methodological Answer:

- Chiral catalysts : Use proline derivatives or transition-metal complexes to induce asymmetry.

- Microwave-assisted synthesis : Reduces reaction time, improving E/Z selectivity by minimizing thermal equilibration .

- In situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。